molecular formula C12H10FNOS2 B270025 1-(4-Fluorophenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethanone

1-(4-Fluorophenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethanone

Cat. No. B270025
M. Wt: 267.3 g/mol
InChI Key: AZXWMGUKELCXMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Fluorophenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethanone, also known as FTY720, is a synthetic compound that has been extensively studied for its potential therapeutic properties. It was initially developed as a potential immunosuppressive drug, but later research has revealed its potential in treating a range of diseases, including multiple sclerosis, cancer, and Alzheimer's disease.

Mechanism of Action

1-(4-Fluorophenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethanone acts on the sphingosine-1-phosphate (S1P) receptor, which is involved in many cellular processes, including cell proliferation, differentiation, and survival. 1-(4-Fluorophenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethanone is phosphorylated by sphingosine kinase 2, which converts it into 1-(4-Fluorophenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethanone-phosphate (FTY-P). FTY-P then binds to the S1P receptor, causing internalization of the receptor and inhibition of lymphocyte egress from lymphoid tissue. This leads to a decrease in the number of circulating lymphocytes and a reduction in the immune response.
Biochemical and Physiological Effects:
1-(4-Fluorophenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethanone has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit cell growth, induce apoptosis, and promote cell differentiation. 1-(4-Fluorophenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethanone has also been shown to have neuroprotective effects, including reducing neuroinflammation, promoting neuronal survival, and improving cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of 1-(4-Fluorophenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethanone is that it has been extensively studied, and its mechanism of action is well understood. This makes it a useful tool for studying the immune system and the S1P receptor. However, 1-(4-Fluorophenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethanone has some limitations for lab experiments. For example, it is not very soluble in water, which can make it difficult to work with. Additionally, 1-(4-Fluorophenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethanone has been shown to have some off-target effects, which can complicate data interpretation.

Future Directions

There are many potential future directions for research on 1-(4-Fluorophenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethanone. Some of these include:
1. Developing new derivatives of 1-(4-Fluorophenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethanone with improved solubility and specificity for the S1P receptor.
2. Investigating the potential of 1-(4-Fluorophenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethanone in treating other diseases, such as inflammatory bowel disease and rheumatoid arthritis.
3. Studying the role of 1-(4-Fluorophenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethanone in the central nervous system and its potential in treating neurodegenerative diseases.
4. Investigating the potential of 1-(4-Fluorophenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethanone in combination with other drugs for cancer treatment.
5. Exploring the use of 1-(4-Fluorophenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethanone as a tool for studying the immune system and the S1P receptor.

Synthesis Methods

The synthesis of 1-(4-Fluorophenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethanone involves a series of chemical reactions that start with the condensation of 4-fluorobenzaldehyde and 4-methyl-1,3-thiazol-2-amine to form 4-fluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide. This intermediate is then treated with thionyl chloride and triethylamine to form 4-fluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide thiochloride. The thiochloride is then reacted with ethyl mercaptan to form 1-(4-Fluorophenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethanone.

Scientific Research Applications

1-(4-Fluorophenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethanone has been extensively studied for its potential therapeutic properties. It has been shown to have immunomodulatory, anti-inflammatory, anti-cancer, and neuroprotective effects. Some of the diseases that 1-(4-Fluorophenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethanone has been studied for include multiple sclerosis, cancer, Alzheimer's disease, and stroke.

properties

Product Name

1-(4-Fluorophenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethanone

Molecular Formula

C12H10FNOS2

Molecular Weight

267.3 g/mol

IUPAC Name

1-(4-fluorophenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethanone

InChI

InChI=1S/C12H10FNOS2/c1-8-6-16-12(14-8)17-7-11(15)9-2-4-10(13)5-3-9/h2-6H,7H2,1H3

InChI Key

AZXWMGUKELCXMQ-UHFFFAOYSA-N

SMILES

CC1=CSC(=N1)SCC(=O)C2=CC=C(C=C2)F

Canonical SMILES

CC1=CSC(=N1)SCC(=O)C2=CC=C(C=C2)F

Origin of Product

United States

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